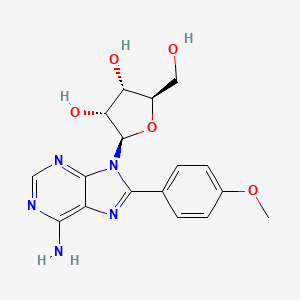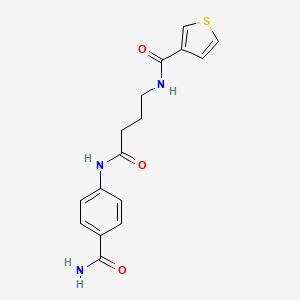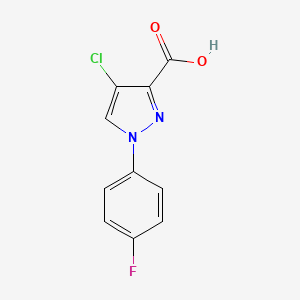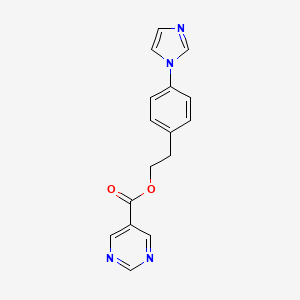![molecular formula C16H11BrN4S B12927009 4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline CAS No. 832151-06-1](/img/structure/B12927009.png)
4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(2-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)aniline is a heterocyclic compound that features a thiazole and triazole ring system. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 4-(2-(2-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)aniline typically involves the condensation of triazolethiones with α-halomethylcarbonyl compounds. This reaction can be performed in acetone at room temperature in the presence of a base such as sodium acetate or sodium carbonate. The resulting thioethers can be transformed into the corresponding thiazolo[3,2-b][1,2,4]triazoles under the action of sulfuric acid or acetic anhydride in an acidic medium . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
4-(2-(2-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
4-(2-(2-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-(2-(2-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(2-(2-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)aniline include other thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and properties. Examples include:
- (5E)-2-(4-Bromophenyl)-5-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one .
- 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide .
These compounds highlight the diversity and potential of thiazolo[3,2-b][1,2,4]triazole derivatives in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
832151-06-1 |
|---|---|
Molekularformel |
C16H11BrN4S |
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
4-[2-(2-bromophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline |
InChI |
InChI=1S/C16H11BrN4S/c17-13-4-2-1-3-12(13)15-19-16-21(20-15)14(9-22-16)10-5-7-11(18)8-6-10/h1-9H,18H2 |
InChI-Schlüssel |
ZKYFXBDAFVVABI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)C4=CC=C(C=C4)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one](/img/structure/B12926938.png)
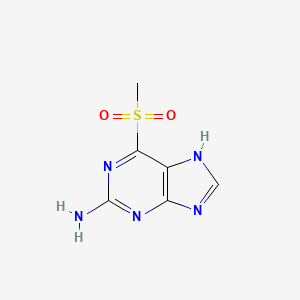
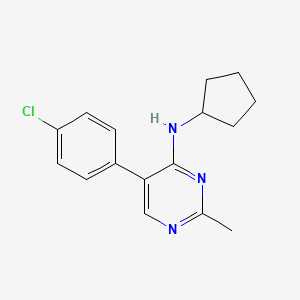
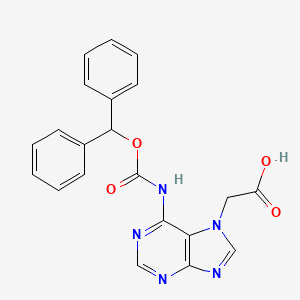
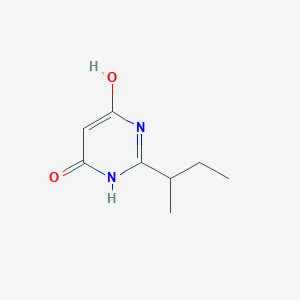

![Carbamic acid, diethyl-, 9H-pyrido[3,4-b]indol-1-ylmethyl ester](/img/structure/B12926967.png)
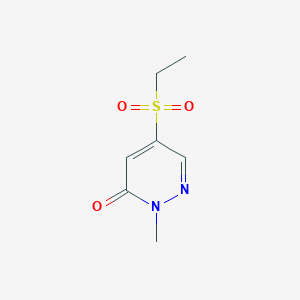
![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12926982.png)
